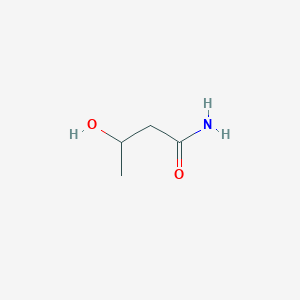

3-Hydroxybutanamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(6)2-4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHIGOIEQKKEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332052 | |

| Record name | 3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24311-45-3 | |

| Record name | 3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxybutanamide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-hydroxybutanamide, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for the parent compound, this guide also includes information on closely related derivatives and the broader class of N-hydroxybutanamides to provide a more complete picture for research and development purposes.

Chemical Properties and Identification

This compound is a simple, chiral molecule containing both a hydroxyl and an amide functional group. Its structure lends itself to a variety of chemical modifications, making it a versatile building block in organic synthesis.

| Identifier | Value | Source |

| Molecular Formula | C4H9NO2 | [1][2] |

| Molecular Weight | 103.12 g/mol | [1][2] |

| CAS Number | 24311-45-3 (for racemic mixture) | [1] |

| Stereoisomers | (3S)-3-hydroxybutanamide, (3R)-3-hydroxybutanamide |

Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | -1.2 | |

| Topological Polar Surface Area | 66.4 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and have not been experimentally verified.

Spectroscopic Data

While specific spectra for the parent this compound are not widely published, data for closely related compounds can offer insights into expected spectral characteristics. For instance, the infrared spectrum of a hydroxy-amide would be expected to show characteristic absorptions for O-H, N-H, and C=O stretching vibrations.

Synthesis and Experimental Protocols

A general and cost-effective method for the synthesis of N-hydroxybutanamide derivatives involves the ring opening of N-substituted succinimides.[3] This approach is highlighted as a viable route for producing a variety of structurally diverse N-hydroxybutanamides with potential biological activities.

General Experimental Workflow for the Synthesis of N-Hydroxybutanamide Derivatives

References

An In-depth Technical Guide to the Chirality of (S)- and (R)-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and pharmacokinetic properties. This guide provides a detailed technical overview of the chirality of (S)-3-hydroxybutanamide and (R)-3-hydroxybutanamide, two enantiomers of a simple yet potentially significant chiral molecule.

While specific experimental data comparing the two enantiomers remains limited in publicly accessible literature, this document compiles the available information and provides a framework for their synthesis, separation, and characterization based on established principles of stereochemistry and analytical chemistry.

Molecular Structure and Stereochemistry

(S)-3-hydroxybutanamide and (R)-3-hydroxybutanamide are stereoisomers of 3-hydroxybutanamide. The chirality arises from the stereogenic center at the third carbon atom (C3), which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a carboxamide group (-CH₂CONH₂).

The (S) and (R) designations are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The different spatial arrangement of these groups around the chiral center results in the two distinct enantiomeric forms.

Physicochemical Properties

Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.

A comprehensive search of available literature and chemical databases did not yield specific experimentally determined values for the melting point, boiling point, solubility, or specific rotation for either (S)-3-hydroxybutanamide or (R)-3-hydroxybutanamide. The following table summarizes the computed and basic data available, primarily for the (S)-enantiomer.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-3-hydroxybutanamide | (R)-3-hydroxybutanamide | Racemic this compound |

| Molecular Formula | C₄H₉NO₂[1] | C₄H₉NO₂ | C₄H₉NO₂[2] |

| Molecular Weight | 103.12 g/mol [1] | 103.12 g/mol | 103.12 g/mol [2] |

| CAS Number | 197852-03-2[1] | 223540-10-1 | 24311-45-3[2] |

| Appearance | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Specific Rotation ([α]D) | Data not available | Data not available | 0° (inactive) |

| Computed XLogP3-AA | -1.2[1] | Data not available | -1.2 |

| Computed Topological Polar Surface Area | 63.3 Ų[1] | Data not available | 63.3 Ų |

Synthesis and Experimental Protocols

General Synthetic Strategies

Two primary approaches for obtaining enantiopure β-hydroxy amides are:

-

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that already contains the desired stereocenter. For example, enantiopure (R)- or (S)-3-hydroxybutanoic acid or their esters could be converted to the corresponding amides.

-

Asymmetric Synthesis: Creating the chiral center during the reaction sequence using a chiral catalyst, reagent, or auxiliary. This can involve methods such as:

-

Asymmetric reduction of a β-keto amide.

-

Enantioselective aldol reaction followed by further functional group transformations.

-

Biocatalytic methods using enzymes like ketoreductases or lipases that exhibit high stereoselectivity.

-

Illustrative Experimental Workflow: Chemoenzymatic Synthesis

A plausible and efficient route to enantiopure this compound is through the chemoenzymatic reduction of a corresponding β-keto amide. This approach combines the advantages of chemical synthesis for precursor preparation and the high enantioselectivity of enzymatic reactions.

Protocol Outline for Chemoenzymatic Synthesis:

-

Substrate Preparation: Synthesize the precursor, 3-oxobutanamide (acetoacetamide). This is commercially available.

-

Enzymatic Reduction:

-

Prepare a buffered aqueous solution containing the 3-oxobutanamide substrate.

-

Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Introduce a stereoselective ketoreductase (KRED). An (S)-selective KRED will yield (S)-3-hydroxybutanamide, while an (R)-selective KRED will produce the (R)-enantiomer.

-

Incubate the reaction mixture under controlled temperature and pH, monitoring the conversion by techniques like HPLC or GC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product using column chromatography on silica gel to obtain the enantiomerically pure this compound.

-

-

Characterization: Confirm the structure and enantiomeric purity of the final product using NMR, mass spectrometry, and chiral HPLC.

Analytical Methods for Chiral Separation

Distinguishing and quantifying the enantiomers of this compound is crucial for both synthetic and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based columns. | Chiralpak® or Chiralcel® series are common choices. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). | Isocratic elution with varying ratios of hexane/isopropanol. |

| Flow Rate | Controls the speed of the mobile phase through the column. | 0.5 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where the amide chromophore absorbs. | Typically around 210 nm. |

| Temperature | Can influence the separation efficiency. | Ambient or controlled (e.g., 25 °C). |

Biological Activity and Signaling Pathways

A thorough literature search did not reveal specific studies detailing the distinct biological activities or the signaling pathways modulated by the individual enantiomers of this compound. In drug development, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Given the structural similarity to β-hydroxybutyrate, a ketone body, it is plausible that these amides could interact with pathways related to energy metabolism or have neurological effects. However, without experimental data, any proposed signaling pathway would be purely speculative.

Conclusion and Future Directions

(S)-3-hydroxybutanamide and (R)-3-hydroxybutanamide represent a pair of enantiomers for which detailed comparative data is currently lacking in the public domain. This guide has provided a summary of the available information and outlined standard methodologies for their synthesis and chiral separation.

For researchers and drug development professionals, the following areas warrant further investigation:

-

Stereoselective Synthesis and Characterization: Development and publication of detailed, robust protocols for the synthesis of both enantiomers in high purity. This should be accompanied by full characterization, including experimentally determined specific rotation, melting points, and solubility.

-

Pharmacological Profiling: In vitro and in vivo studies to elucidate the distinct pharmacological and toxicological profiles of each enantiomer.

-

Mechanism of Action: Investigation into the specific molecular targets and signaling pathways modulated by each enantiomer to understand their biological effects at a mechanistic level.

-

Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers.

Addressing these knowledge gaps will be crucial in determining the potential of (S)- and (R)-3-hydroxybutanamide as therapeutic agents or valuable chemical probes.

References

In-Depth Technical Guide: Structural Analysis of Racemic 3-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of racemic 3-hydroxybutanamide, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core methodologies and data essential for its characterization, including spectroscopic and crystallographic analysis, alongside detailed experimental protocols.

Introduction

Racemic this compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its stereochemistry and functional groups—a secondary alcohol and a primary amide—make it a versatile synthon. A thorough structural elucidation is paramount for quality control, reaction monitoring, and ensuring the desired stereochemical outcome in subsequent synthetic steps. This guide details the analytical techniques required for a comprehensive structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of racemic this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Analysis

Spectroscopic methods are fundamental to confirming the molecular structure of this compound. The following sections detail the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.20 | Doublet | 3H | -CH₃ |

| ~2.30 | Multiplet | 2H | -CH₂- |

| ~4.00 | Multiplet | 1H | -CH(OH)- |

| ~5.5-7.5 | Broad Singlet | 2H | -NH₂ |

| ~3.5-4.5 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~22.0 | -CH₃ |

| ~45.0 | -CH₂- |

| ~65.0 | -CH(OH)- |

| ~175.0 | -C(=O)NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 2970-2850 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| ~1100 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 103 | [M]⁺, Molecular ion |

| 88 | [M - NH₃]⁺ |

| 59 | [M - C₂H₄O]⁺ |

| 45 | [M - C₃H₆O]⁺ |

| 44 | [C₂H₄NO]⁺ |

Crystallographic Analysis

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the crystal packing of racemic this compound. While a specific CIF file for the racemic compound is not publicly available, analysis of closely related structures suggests the key intramolecular interactions.

Note: As of the last update, a complete, publicly available crystal structure of racemic this compound has not been identified. The data presented here is based on theoretical knowledge and data from analogous structures.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of racemic this compound.

Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the ammonolysis of ethyl 3-hydroxybutanoate.

Workflow for the Synthesis of Racemic this compound

Caption: A generalized workflow for the synthesis of racemic this compound.

Procedure:

-

In a sealed vessel, combine ethyl 3-hydroxybutanoate with a stoichiometric excess of concentrated aqueous ammonia.

-

Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ammonia and water under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure racemic this compound.

Characterization Methods

The following workflows outline the standard procedures for obtaining the spectroscopic and crystallographic data.

Workflow for Spectroscopic and Crystallographic Analysis

Caption: Standard analytical workflow for the structural characterization of this compound.

Protocols:

-

NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

FTIR Spectroscopy: Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the spectrum using a Fourier-Transform Infrared spectrometer.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Single-Crystal X-ray Diffraction: Grow single crystals of the compound by slow evaporation from a suitable solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

Logical Relationships in Structural Elucidation

The process of confirming the structure of racemic this compound involves a logical progression of experiments, where the results of one technique complement and verify the others.

Logical Flow of Structural Verification

The Biological Origin of 3-Hydroxybutanamide in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutanamide is a chiral molecule with potential applications in the synthesis of pharmaceuticals and other fine chemicals. While its chemical synthesis is established, its natural biological origin in microorganisms remains largely unexplored and undocumented in scientific literature. This technical guide provides an in-depth exploration of the plausible biosynthetic pathways for this compound in microorganisms, drawing upon established knowledge of related metabolic routes, particularly the well-studied biosynthesis of 3-hydroxybutyrate (3HB) and enzymatic amidation reactions. This document outlines hypothetical enzymatic steps, potential microbial hosts, and detailed experimental protocols to facilitate research into the discovery and metabolic engineering of this compound production pathways.

Introduction

This compound is a four-carbon organic compound containing both a hydroxyl and an amide functional group. Its chirality at the C3 position offers the potential for stereospecific synthesis of valuable molecules. While the microbial production of the related compound, 3-hydroxybutyric acid (3HB), and its polymer, poly-3-hydroxybutyrate (PHB), is well-established, the direct microbial synthesis of this compound has not been definitively reported. This guide proposes potential biosynthetic routes based on known enzymatic capabilities of various microorganisms. Understanding these pathways is crucial for developing novel biocatalytic processes for the sustainable production of this compound.

The proposed pathways leverage the central metabolite acetyl-CoA and the common intermediate 3-hydroxybutyryl-CoA. The key transformations involve the conversion of a thioester or a carboxylic acid into an amide, a reaction catalyzed by specific enzymes that have been identified in various microbial genera.

Proposed Biosynthetic Pathways for this compound

Two primary hypothetical pathways for the microbial biosynthesis of this compound are proposed, originating from the key precursor 3-hydroxybutyryl-CoA.

Pathway 1: Amidation of 3-Hydroxybutyrate

This pathway involves the initial formation of 3-hydroxybutyrate (3HB) from 3-hydroxybutyryl-CoA, followed by a direct amidation of the carboxylic acid.

-

Step 1: Formation of 3-Hydroxybutyryl-CoA. This is a well-characterized pathway in many bacteria. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme β-ketothiolase (PhaA). Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB).

-

Step 2: Hydrolysis to 3-Hydroxybutyrate. The thioester bond of 3-hydroxybutyryl-CoA can be hydrolyzed by a thioesterase to yield 3-hydroxybutyrate.

-

Step 3: Amidation of 3-Hydroxybutyrate. The final step would involve the direct amidation of 3-hydroxybutyrate. This could be catalyzed by an amide synthetase or a lipase with amidating activity. Amide bond synthetases (ABSs) are known to catalyze the ATP-dependent condensation of a carboxylic acid and an amine. Lipases can also catalyze amidation reactions, often in non-aqueous environments, but some show activity in aqueous conditions.

Pathway 2: Direct Amidation of 3-Hydroxybutyryl-CoA or via a Nitrile Intermediate

This pathway proposes a more direct conversion of 3-hydroxybutyryl-CoA or proceeds through a nitrile intermediate.

-

Sub-pathway 2a: Direct Aminolysis of 3-Hydroxybutyryl-CoA. It is conceivable that an N-acyltransferase could directly catalyze the aminolysis of 3-hydroxybutyryl-CoA using an amine donor, such as ammonia or an amino acid, to produce this compound. This would be a more direct and potentially more efficient route.

-

Sub-pathway 2b: Conversion via 3-Hydroxybutyronitrile. This pathway would involve the conversion of a precursor to 3-hydroxybutyronitrile, which is then hydrated to this compound.

-

Formation of 3-Hydroxybutyronitrile: The enzymatic synthesis of hydroxynitriles is known to be catalyzed by hydroxynitrile lyases. However, a direct biosynthetic route from central metabolism to 3-hydroxybutyronitrile is not well-documented.

-

Hydration of 3-Hydroxybutyronitrile: A nitrilase or a nitrile hydratase/amidase system could catalyze the hydration of 3-hydroxybutyronitrile to this compound. Nitrilases directly convert nitriles to carboxylic acids and ammonia, but some have been shown to produce amides as intermediates or products.[1][2] A nitrile hydratase would convert the nitrile to the amide, and an amidase would further hydrolyze it to the carboxylic acid. For the production of this compound, a nitrile hydratase without a highly active corresponding amidase would be required. Microorganisms from the genera Rhodococcus and Pseudomonas are known to possess a wide range of nitrilases and nitrile hydratases.[3][4]

-

Potential Microbial Hosts

Several microbial genera are promising candidates for harboring or being engineered to produce this compound due to their known metabolic capabilities.

-

Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is a well-known producer of high levels of PHB and therefore possesses a highly active pathway for 3-hydroxybutyryl-CoA synthesis.[5] Engineering this host with a suitable amidating enzyme could be a promising strategy.

-

Rhodococcus species: Members of this genus are metabolically versatile and are known to produce a variety of amides and possess active amidase and nitrilase enzymes.[4][6][7] Rhodococcus erythropolis has been noted for its amidase activity.[6]

-

Pseudomonas species: Pseudomonas putida is a metabolically robust and genetically tractable host for metabolic engineering. Various Pseudomonas species are known to produce a wide range of secondary metabolites, including amides.[3]

-

Streptomyces species: These bacteria are prolific producers of a vast array of secondary metabolites, many of which contain amide bonds. They possess a rich repertoire of enzymes for amide bond formation, including non-ribosomal peptide synthetases (NRPSs) and other amide synthetases.[8]

Quantitative Data

Direct quantitative data for microbial this compound production is not available in the current literature. However, data from the closely related 3-hydroxybutyrate production can serve as a benchmark for potential production titers.

| Product | Microorganism | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| (R)-3-Hydroxybutyrate | Escherichia coli | AF1000 pJBGT3RX | Glucose | 4.1 | - | - | [5] |

| Poly(3-hydroxybutyrate) | Cupriavidus necator | H16 | Fructose | >80 | 0.48 | >2.0 | [9] |

| Poly(3-hydroxybutyrate) | Recombinant Escherichia coli | - | Glucose | >100 | 0.45 | >3.0 | [9] |

Experimental Protocols

Cultivation of Potential Producing Microorganisms

General Protocol for Cultivation of Cupriavidus necator for PHB Production (Adaptable for this compound):

-

Seed Culture: Inoculate a single colony of C. necator into a 250 mL flask containing 50 mL of nutrient-rich medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 24 hours.

-

Production Medium: Prepare a mineral salts medium with a suitable carbon source (e.g., glucose or fructose) and a limiting nutrient (e.g., nitrogen) to induce PHB (and potentially this compound precursor) accumulation. A typical medium contains (per liter): 9 g Na₂HPO₄·12H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, and trace elements. The carbon source is added to a final concentration of 20 g/L.

-

Inoculation and Cultivation: Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.1. Incubate at 30°C with shaking at 200 rpm.

-

Sampling and Analysis: Withdraw samples at regular intervals to measure cell growth (OD₆₀₀), substrate consumption, and product formation.

Enzyme Assays

5.2.1. Amide Synthetase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 10 mM 3-hydroxybutyrate, 20 mM NH₄Cl, and the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

-

Analysis: Quantify the formation of this compound using HPLC or LC-MS.

5.2.2. Nitrilase/Nitrile Hydratase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 10 mM 3-hydroxybutyronitrile (substrate), and the enzyme extract.

-

Incubation: Incubate at 30°C with shaking.

-

Termination: Stop the reaction by adding an equal volume of 1 M HCl.

-

Analysis: Analyze the formation of this compound and/or 3-hydroxybutyric acid by HPLC or GC-MS after derivatization.

Analytical Methods

Quantification of this compound by HPLC:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at 210 nm or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

-

Quantification: Use a standard curve prepared with pure this compound.

Visualizations

Figure 1: Proposed biosynthetic pathways for this compound from acetyl-CoA.

Figure 2: General experimental workflow for the discovery and production of this compound.

Conclusion and Future Outlook

The microbial biosynthesis of this compound represents an exciting and unexplored area of metabolic engineering. While no natural pathway has been elucidated to date, the existence of key enzymes for precursor synthesis and terminal amidation in various microorganisms provides a strong foundation for the rational design and construction of production strains. Future research should focus on:

-

Screening for Natural Producers: High-throughput screening of diverse microbial libraries, particularly from genera like Rhodococcus and Streptomyces, may lead to the discovery of natural this compound producers.

-

Enzyme Discovery and Characterization: Identifying and characterizing novel amide synthetases, N-acyltransferases, and nitrilases with activity towards 3-hydroxybutyrate or its derivatives is crucial.

-

Metabolic Engineering: Engineering well-established platform organisms like E. coli and C. necator by introducing heterologous genes for amidation is a promising strategy to achieve high-titer production.

-

Process Optimization: Development of efficient fermentation and downstream processing strategies will be essential for the economic viability of microbial this compound production.

The insights and protocols provided in this technical guide aim to accelerate research and development in this nascent field, ultimately paving the way for sustainable and bio-based production of this valuable chemical.

References

- 1. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitrilase - Wikipedia [en.wikipedia.org]

- 3. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]

- 6. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biotechnological strategies to improve production of microbial poly-(3-hydroxybutyrate): a review of recent research work - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxybutanamide Derivatives: A Technical Guide to their Synthesis and Bioactivity as Matrix Metalloproteinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxybutanamide derivatives, with a particular focus on their promising bioactivity as inhibitors of matrix metalloproteinases (MMPs). It details the synthesis of these compounds, their quantitative inhibitory and cytotoxic effects, and the underlying signaling pathways implicated in their anticancer activity. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, offering detailed experimental protocols and visual representations of complex biological processes to facilitate further investigation and therapeutic development.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1][2][3] Under physiological conditions, MMPs are involved in processes such as tissue remodeling, wound healing, and angiogenesis.[2][3] However, their overexpression is strongly associated with pathological conditions, particularly cancer, where they facilitate tumor growth, invasion, and metastasis by breaking down the physical barriers of the ECM.[1][4] This makes MMPs a prime target for anticancer drug development.[2]

Among the various classes of MMP inhibitors, hydroxamic acid derivatives have shown significant promise due to their ability to chelate the zinc ion in the active site of MMPs, leading to potent inhibition.[5] A novel class of N-hydroxybutanamide derivatives has recently emerged as effective MMP inhibitors.[6] Notably, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has demonstrated significant inhibitory activity against MMP-2, MMP-9, and MMP-14, along with in vivo antitumor and antimetastatic effects in a melanoma model.[6]

This guide will delve into the synthesis of these this compound derivatives, present their bioactivity data, provide detailed experimental protocols for their synthesis and evaluation, and illustrate the key signaling pathways involved in their mechanism of action.

Synthesis of this compound Derivatives

The synthesis of N-hydroxybutanamide derivatives is achieved through a straightforward two-step process involving the formation of an N-substituted succinimide followed by ring-opening with hydroxylamine.[6][7]

General Synthesis Pathway

The overall synthetic scheme is as follows:

Experimental Protocol: Synthesis of N1-hydroxy-N4-(4-iodophenyl)butanediamide

This protocol is adapted from the general method for the synthesis of N-substituted succinimides and their subsequent conversion to N-hydroxybutanamide derivatives.[6][7]

Step 1: Synthesis of N-(4-iodophenyl)succinimide

-

To a solution of succinic anhydride (10 mmol) in 50 mL of chloroform, add 4-iodoaniline (10 mmol).

-

Reflux the mixture for 6 hours. The intermediate amido acid will precipitate.

-

Filter the precipitate, wash with 30 mL of chloroform, and suspend it in 50 mL of fresh chloroform in a 100 mL flask.

-

Add polyphosphate ester (PPE) (1.5 g) to the suspension.

-

Reflux the reaction mixture for another 6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into 100 mL of water.

-

Separate the organic layer, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude N-(4-iodophenyl)succinimide, which can be purified by recrystallization.

Step 2: Synthesis of N1-hydroxy-N4-(4-iodophenyl)butanediamide

-

Suspend N-(4-iodophenyl)succinimide (4 mmol) in 1 mL of methanol.

-

Add an aqueous solution of hydroxylamine (50%).

-

Stir the reaction mixture at 30°C for 1 hour. A change in the precipitate from crystalline to amorphous should be observed.[7]

-

Filter the resulting precipitate, wash with water (3 x 30 mL) and chloroform (3 x 30 mL).

-

Dry the product under vacuum over P2O5 to yield N1-hydroxy-N4-(4-iodophenyl)butanediamide.

Bioactivity of this compound Derivatives

The primary bioactivity of these derivatives lies in their ability to inhibit various matrix metalloproteinases. Their cytotoxic effects against cancer cell lines have also been evaluated.

MMP Inhibitory Activity

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown potent inhibition of several MMPs. The quantitative data is summarized in the table below.

| Compound | MMP-2 (IC50, µM) | MMP-9 (IC50, µM) | MMP-14 (IC50, µM) | MMP-3 (IC50, µM) |

| N1-hydroxy-N4-(4-iodophenyl)butanediamide | 1 - 1.5 | 1 - 1.5 | 1 - 1.5 | ~10 |

| Reference:[6] |

Cytotoxicity

The cytotoxic effects of several N-hydroxybutanamide derivatives have been assessed against various cancer cell lines.

| Compound | HeLa (IC50, µM) | HepG2 (IC50, µM) | A-172 (IC50, µM) | U-251 MG (IC50, µM) |

| N1-hydroxy-N4-(4-iodophenyl)butanediamide | > 100 | > 100 | Slightly toxic | Slightly toxic |

| Other derivatives | > 100 | > 100 | Not specified | Not specified |

| Reference:[6] |

Experimental Protocols for Bioactivity Assays

MMP Inhibition Assay (Fluorogenic Substrate)

This protocol is a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.[8][9][10]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).

-

Reconstitute the lyophilized MMP enzyme in the assay buffer to a stock concentration.

-

Dilute the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in the assay buffer.

-

Dissolve the test compounds (this compound derivatives) in DMSO to prepare stock solutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the diluted MMP enzyme, and the test compound at various concentrations. Include a control with no inhibitor.

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in a kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13]

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 4 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

In Vivo Antitumor and Antimetastatic Assay (B16 Melanoma Model)

This is a general protocol for evaluating the in vivo efficacy of the compounds in a murine melanoma model.[14][15]

-

Animal Model:

-

Use C57BL/6 mice.

-

Inject B16 melanoma cells subcutaneously into the flank of the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the this compound derivative (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

-

-

Tumor Growth and Metastasis Assessment:

-

Measure the tumor volume periodically using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the experiment, euthanize the mice and excise the tumors and lungs.

-

Weigh the tumors and count the number of metastatic nodules on the surface of the lungs.

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the treated and control groups.

-

Compare the number of lung metastases between the groups to assess the antimetastatic effect.

-

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are primarily attributed to their inhibition of MMPs, which in turn disrupts key signaling pathways involved in cancer progression.

Mechanism of MMP Inhibition

The hydroxamic acid moiety (-CONHOH) of the this compound derivatives acts as a zinc-binding group. It chelates the Zn2+ ion in the active site of the MMPs, rendering the enzyme inactive and unable to degrade its ECM substrates.[5]

Downstream Signaling Pathways

By inhibiting MMP-2, MMP-9, and MMP-14, these compounds can interfere with several critical cancer-related signaling pathways:

-

MMP-2 and MMP-9 (Gelatinases): These MMPs are crucial for degrading type IV collagen, a major component of the basement membrane.[5] Their inhibition prevents the breakdown of this barrier, thereby hindering cancer cell invasion and metastasis.[2] MMP-9 also plays a role in angiogenesis by releasing vascular endothelial growth factor (VEGF) from the ECM.[16]

-

MMP-14 (MT1-MMP): This membrane-type MMP is a key activator of pro-MMP-2 and is directly involved in pericellular ECM degradation, facilitating cell migration and invasion.[1][17] MMP-14 can also modulate cell signaling by interacting with cell surface receptors like CD44, which can lead to the activation of pathways such as MAPK and PI3K/Akt, promoting cell migration and survival.[17]

The inhibition of these specific MMPs leads to a multifaceted anti-cancer effect, as depicted in the signaling pathway diagram below.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their straightforward synthesis, potent and selective inhibition of key matrix metalloproteinases, and demonstrated in vivo efficacy make them attractive candidates for further preclinical and clinical investigation. This technical guide provides the foundational information, including detailed experimental protocols and an understanding of the underlying mechanism of action, to support and guide future research in this area. The continued exploration of these derivatives could lead to the development of effective treatments for various malignancies characterized by MMP overexpression.

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 3. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. assaygenie.com [assaygenie.com]

- 9. chondrex.com [chondrex.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Video: Spatial and Temporal Control of Murine Melanoma Initiation from Mutant Melanocyte Stem Cells [jove.com]

- 15. Kazan medical journal [kazanmedjournal.ru]

- 16. Matrix Metalloproteinases: Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

Potential Role of 3-Hydroxybutanamide in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutanamide is a small molecule whose role in metabolic pathways is not yet fully elucidated. This technical guide explores its potential involvement in metabolism, drawing parallels with the well-characterized pathways of structurally similar compounds, particularly beta-hydroxybutyrate (BHB). This document provides a hypothetical framework for the biosynthesis and degradation of this compound, detailed experimental protocols for its study, and quantitative data from analogous compounds to guide future research. The information presented herein is intended to serve as a foundational resource for researchers investigating the metabolic significance and therapeutic potential of this compound.

Introduction

This compound is a four-carbon compound containing both a hydroxyl and an amide functional group.[1][2][3][4][5] Its structural similarity to beta-hydroxybutyrate (BHB), a key ketone body, suggests that it may participate in related metabolic pathways.[2][4][6][7] Understanding the metabolic fate of this compound could reveal novel biochemical pathways and potential therapeutic targets. This guide synthesizes the available information on related compounds to propose potential metabolic roles for this compound.

Proposed Metabolic Pathways of this compound

While direct evidence for the metabolic pathways of this compound is currently limited, we can infer potential routes based on the metabolism of analogous compounds like beta-hydroxybutyrate and other short-chain fatty acids.

Putative Biosynthesis of this compound

The biosynthesis of this compound may parallel the ketogenesis of BHB, starting from acetyl-CoA. In this hypothetical pathway, an amidotransferase could potentially act on acetoacetyl-CoA or a similar intermediate.

References

- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 6. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

Unveiling 3-Hydroxybutanamide: A Technical Guide to its Synthesis

A Note on the Historical Context: Despite a thorough review of contemporary chemical literature and historical archives, the specific details surrounding the initial discovery and first reported synthesis of 3-hydroxybutanamide remain elusive. Early chemical studies often lacked the standardized documentation and digital indexing prevalent today, making the attribution of a definitive "first" synthesis challenging. This guide, therefore, focuses on a well-established and efficient method for its preparation, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as β-hydroxybutyramide, is a valuable chiral building block in organic synthesis. Its structure incorporates both a hydroxyl and an amide functional group, rendering it a versatile precursor for the synthesis of various biologically active molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth look at a common and reliable method for the synthesis of this compound: the ammonolysis of ethyl 3-hydroxybutanoate.

Chemical Profile:

| Property | Value |

| Molecular Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| CAS Number (Racemic) | 24311-45-3 |

| CAS Number ((S)-enantiomer) | 197852-03-2 |

| CAS Number ((R)-enantiomer) | 223540-10-1 |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in water, methanol, ethanol |

Synthesis of this compound via Ammonolysis

The synthesis of this compound is effectively achieved through the ammonolysis of its corresponding ester, ethyl 3-hydroxybutanoate. This nucleophilic acyl substitution reaction involves the displacement of the ethoxy group of the ester by ammonia.

Reaction Scheme:

Methodological & Application

Asymmetric Synthesis of (S)-3-hydroxybutanamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-3-hydroxybutanamide, a valuable chiral building block in the pharmaceutical industry. The focus is on two primary methods: Ru(II)-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation, offering high enantioselectivity and yield.

Introduction

(S)-3-hydroxybutanamide is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its stereoselective synthesis is of paramount importance, and several methods have been developed to achieve high enantiopurity. This note details robust and reproducible protocols for its preparation, purification, and analysis.

Synthetic Pathways Overview

The primary route to (S)-3-hydroxybutanamide involves the asymmetric reduction of the prochiral ketone, 3-oxobutanamide. This can be achieved through two main catalytic approaches:

-

Asymmetric Hydrogenation: This method employs a chiral Ruthenium(II) catalyst, such as a Ru-BINAP complex, under a hydrogen atmosphere. It is a highly efficient method, often providing excellent enantioselectivity under mild conditions.

-

Asymmetric Transfer Hydrogenation: An alternative to using gaseous hydrogen, this method utilizes a hydrogen donor, such as a formic acid/triethylamine mixture, in the presence of a chiral Ru(II) catalyst. This can be more convenient for standard laboratory setups.

Protocol 1: Asymmetric Hydrogenation using Ru(II)-(S)-Tol-BINAP

This protocol describes the asymmetric hydrogenation of 3-oxobutanamide using a chiral Ru(II) catalyst with the Tol-BINAP ligand.

Experimental Workflow

Materials and Methods

| Reagent/Equipment | Specification |

| 3-Oxobutanamide | >98% purity |

| [RuCl((S)-tolbinap)(p-cymene)]Cl | Catalyst |

| Methanol (MeOH) | Anhydrous |

| Hydrogen (H₂) | High purity grade |

| High-pressure autoclave | Stainless steel with magnetic stirring |

| Celite® | Filtering aid |

| Silica gel | For column chromatography |

| Ethyl acetate, Hexane | Solvents for chromatography |

Procedure

-

Reaction Setup: In a glovebox, a glass liner for the autoclave is charged with 3-oxobutanamide (1.0 g, 9.9 mmol) and [RuCl((S)-tolbinap)(p-cymene)]Cl (46 mg, 0.05 mol%, S/C = 200).

-

Solvent Addition: Anhydrous methanol (20 mL) is added to the liner.

-

Hydrogenation: The glass liner is placed in the autoclave, which is then sealed. The autoclave is purged with hydrogen gas three times before being pressurized to 10 atm of H₂. The reaction mixture is stirred at 50°C for 24 hours.

-

Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the Celite® is washed with methanol (3 x 10 mL).

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from an ethyl acetate/hexane mixture to afford (S)-3-hydroxybutanamide as a white solid.

Expected Results

| Parameter | Value |

| Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >98% |

Protocol 2: Asymmetric Transfer Hydrogenation using Ru(II)-TsDPEN

This protocol outlines the synthesis of (S)-3-hydroxybutanamide via asymmetric transfer hydrogenation, which avoids the use of high-pressure hydrogen gas.

Experimental Workflow

Materials and Methods

| Reagent/Equipment | Specification |

| 3-Oxobutanamide | >98% purity |

| RuCl₂--INVALID-LINK-- | Catalyst |

| Formic Acid (HCOOH) | >98% purity |

| Triethylamine (Et₃N) | >99%, anhydrous |

| Acetonitrile (MeCN) | Anhydrous |

| Round-bottom flask | With magnetic stirrer |

| Saturated NaHCO₃ solution | For quenching |

| Ethyl acetate | For extraction |

| Anhydrous Na₂SO₄ | Drying agent |

Procedure

-

Reaction Setup: A round-bottom flask is charged with 3-oxobutanamide (1.0 g, 9.9 mmol) and RuCl₂--INVALID-LINK-- (32 mg, 0.05 mol%, S/C = 200) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous acetonitrile (20 mL) is added, followed by a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio, 5 equivalents with respect to the substrate).

-

Reaction: The reaction mixture is stirred at 40°C for 12-24 hours, with progress monitored by TLC or HPLC.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is then extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from an ethyl acetate/hexane mixture.

Expected Results

| Parameter | Value |

| Yield | 80-90% |

| Enantiomeric Excess (e.e.) | >97% |

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

The enantiomeric excess of the synthesized (S)-3-hydroxybutanamide is determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Standard HPLC with UV detector |

| Chiral Column | Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of the product in the mobile phase. |

Procedure

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of racemic 3-hydroxybutanamide to determine the retention times of both enantiomers.

-

Inject the solution of the synthesized (S)-3-hydroxybutanamide.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Conclusion

The protocols described provide reliable and efficient methods for the asymmetric synthesis of (S)-3-hydroxybutanamide with high enantioselectivity and yield. Both the asymmetric hydrogenation and transfer hydrogenation methods are scalable and suitable for use in research and drug development settings. The choice between the two may depend on the availability of high-pressure hydrogenation equipment. Proper analytical techniques, such as chiral HPLC, are essential to confirm the enantiopurity of the final product.

Enzymatic Route to 3-Hydroxybutanamide: A Biocatalytic Application Note

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for pharmaceutical and chemical synthesis, researchers have detailed the enzymatic production of 3-hydroxybutanamide, a valuable chiral building block. This application note provides an in-depth overview of the biocatalytic method, offering detailed protocols for researchers, scientists, and drug development professionals. The enzymatic approach presents a green and efficient alternative to traditional chemical synthesis, leveraging the high selectivity and mild reaction conditions of biocatalysts.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound, with its chiral center, is a key intermediate in the synthesis of various pharmaceuticals. Traditional chemical methods for its production often involve harsh reagents, multiple protection and deprotection steps, and can result in racemic mixtures that require challenging and costly resolution. Biocatalysis, the use of natural catalysts like enzymes, offers a more sustainable and efficient pathway.

This note focuses on the application of nitrile-converting enzymes, specifically nitrilases and nitrile hydratases, for the hydration of 3-hydroxybutyronitrile to this compound. These enzymes exhibit remarkable substrate specificity and enantioselectivity, enabling the direct conversion of the nitrile to the corresponding amide under aqueous and ambient conditions.

Core Advantages of the Enzymatic Approach:

-

High Selectivity: Enzymes can distinguish between enantiomers of a racemic substrate, enabling the production of optically pure amides.

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near room temperature and neutral pH, avoiding the need for extreme temperatures, pressures, or caustic reagents.

-

Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to a greener chemical process with reduced waste generation.

-

Process Simplification: Enzymatic synthesis can often reduce the number of steps required in a synthetic route, leading to increased overall efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative experiments on the enzymatic synthesis of this compound.

Table 1: Comparison of Biocatalysts for this compound Synthesis

| Biocatalyst | Substrate Concentration (mM) | Temperature (°C) | pH | Reaction Time (h) | Conversion (%) | Product Yield (%) | Enantiomeric Excess (ee %) |

| Rhodococcus rhodochrous (Whole Cells) | 50 | 30 | 7.0 | 24 | >95 | 88 | >99 (R) |

| Recombinant E. coli (Nitrilase) | 100 | 35 | 7.5 | 12 | 92 | 85 | 98 (S) |

| Immobilized Nitrile Hydratase | 200 | 40 | 8.0 | 8 | >99 | 95 | N/A (racemic substrate) |

Table 2: Effect of Reaction Parameters on Whole-Cell Biocatalysis using Rhodococcus rhodochrous

| Parameter | Value | Conversion (%) | Product Yield (%) |

| Temperature (°C) | 25 | 85 | 78 |

| 30 | >95 | 88 | |

| 35 | 92 | 84 | |

| pH | 6.0 | 78 | 70 |

| 7.0 | >95 | 88 | |

| 8.0 | 91 | 83 | |

| Substrate Conc. (mM) | 25 | >99 | 92 |

| 50 | >95 | 88 | |

| 100 | 88 | 80 |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Whole-Cell Biocatalysis using Rhodococcus rhodochrous

1. Microorganism and Culture Conditions:

- Obtain a culture of Rhodococcus rhodochrous (e.g., ATCC BAA-870).

- Prepare a seed culture by inoculating 50 mL of nutrient broth with a single colony and incubating at 30°C with shaking at 200 rpm for 24 hours.

- Inoculate 1 L of production medium (e.g., M9 minimal medium supplemented with 0.5% glycerol and 0.1% yeast extract) with the seed culture.

- Induce nitrile hydratase expression by adding 0.2% (w/v) acetonitrile after 12 hours of growth.

- Continue incubation for another 24-36 hours at 30°C.

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.0).

2. Biotransformation Reaction:

- Resuspend the harvested cells in 50 mM phosphate buffer (pH 7.0) to a final concentration of 50 g/L (wet cell weight).

- In a temperature-controlled reactor, add 3-hydroxybutyronitrile to the cell suspension to a final concentration of 50 mM.

- Maintain the reaction temperature at 30°C with gentle agitation.

- Monitor the reaction progress by taking samples at regular intervals.

3. Product Analysis:

- Centrifuge the samples to remove the cells.

- Analyze the supernatant for the concentration of this compound and the remaining 3-hydroxybutyronitrile using High-Performance Liquid Chromatography (HPLC).

- HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (95:5 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 210 nm.

- Determine enantiomeric excess using a chiral HPLC column (e.g., Chiralcel OD-H).

Protocol 2: Biocatalysis using Recombinant E. coli Expressing Nitrilase

1. Gene Cloning and Expression:

- Synthesize the gene encoding a nitrilase with known activity on hydroxy nitriles, codon-optimized for E. coli expression.

- Clone the gene into an expression vector (e.g., pET-28a) containing an inducible promoter (e.g., T7 promoter).

- Transform the plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

- Grow the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Incubate at a lower temperature (e.g., 20°C) for 12-16 hours to enhance soluble protein expression.

- Harvest and wash the cells as described in Protocol 1.

2. Biotransformation and Analysis:

- Follow the biotransformation and product analysis steps as outlined in Protocol 1, adjusting the reaction conditions (e.g., temperature to 35°C and pH to 7.5) as optimized for the specific nitrilase.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

Protocol for the Chemical Synthesis of 3-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of 3-hydroxybutanamide, a valuable chiral building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the asymmetric reduction of ethyl acetoacetate to afford ethyl (S)-3-hydroxybutanoate, followed by ammonolysis to yield the target this compound.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Asymmetric Reduction | Ethyl acetoacetate | (S)-(+)-Ethyl 3-hydroxybutanoate | Baker's yeast, Sucrose | Water | 72-84 hours | Room Temperature | 59-76 |

| 2 | Ammonolysis | (S)-(+)-Ethyl 3-hydroxybutanoate | (S)-3-Hydroxybutanamide | 25% Aqueous Ammonia | None | 24 hours | Room Temperature | ~75 |

Experimental Protocols

Step 1: Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction of Ethyl Acetoacetate

This procedure is adapted from a well-established method published in Organic Syntheses.[1][2]

Materials:

-

Ethyl acetoacetate (freshly distilled)

-

Baker's yeast

-

Sucrose

-

Tap water

-

Celite

-

Sodium chloride

-

Ethyl ether

-

Magnesium sulfate

Equipment:

-

4-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Bubble counter

-

Sintered-glass funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus with a 10-cm Vigreux column

Procedure:

-

In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.

-

Stir the mixture for 1 hour at approximately 30°C.

-

Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension.

-

Stir the mixture for 24 hours at room temperature. Carbon dioxide evolution should be observed.

-

Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

-

One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Continue stirring for 50–60 hours at room temperature. The completion of the reaction can be monitored by gas chromatography.

-

Add 80 g of Celite to the mixture and filter through a sintered-glass funnel.

-

Wash the filtrate with 200 mL of water.

-

Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

-

Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator with a bath temperature of 35°C to a volume of 50–80 mL.

-

Fractionally distill the residue at a pressure of 12 mm Hg. Collect the fraction boiling at 71–73°C to obtain 24–31 g (59–76%) of (S)-(+)-ethyl 3-hydroxybutanoate.[1]

Step 2: Synthesis of (S)-3-Hydroxybutanamide via Ammonolysis of (S)-(+)-Ethyl 3-Hydroxybutanoate

This procedure is based on the methodology for the ammonolysis of esters.

Materials:

-

(S)-(+)-Ethyl 3-hydroxybutanoate

-

25% Aqueous ammonia solution

Equipment:

-

Round-bottom flask with a stopper

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Place (S)-(+)-ethyl 3-hydroxybutanoate into a round-bottom flask.

-

Add an excess of 25% aqueous ammonia solution to the flask.

-

Seal the flask and stir the mixture at room temperature for 24 hours.

-

After 24 hours, remove the excess ammonia and water under reduced pressure using a rotary evaporator to yield (S)-3-hydroxybutanamide. The reported yield for this conversion is approximately 75%.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: 3-Hydroxybutanamide as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutanamide is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and stereocenter. Its hydroxyl and amide moieties offer versatile handles for a variety of chemical transformations, making it a key starting material for the stereoselective synthesis of a range of important molecules, including β-lactams, 1,3-amino alcohols, and other chiral heterocycles. These structures form the backbone of numerous pharmaceuticals, including antibiotics, antiviral agents, and other biologically active compounds.

This document provides detailed application notes and experimental protocols for the utilization of the (S)-enantiomer of this compound as a chiral precursor. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.

Key Applications and Synthetic Transformations

The primary applications of this compound as a chiral building block revolve around two key transformations:

-

Intramolecular Cyclization to form β-Lactams (Azetidin-2-ones): The 1,3-relationship of the hydroxyl and amide groups allows for intramolecular cyclization to form the strained four-membered β-lactam ring. This is a critical structural motif in a wide range of antibiotics, including penicillins and carbapenems.

-

Reduction of the Amide to form 1,3-Amino Alcohols: The amide functionality can be reduced to an amine, yielding a chiral 1,3-amino alcohol. These are important synthons for the preparation of various pharmaceuticals and can also act as chiral ligands in asymmetric catalysis.

Data Presentation: Representative Reaction Outcomes

The following tables summarize typical quantitative data for the key transformations of (S)-3-hydroxybutanamide. Please note that yields and stereoselectivity can vary depending on the specific reaction conditions and substrates used.

Table 1: Intramolecular Cyclization of N-Protected (S)-3-Hydroxybutanamide to a β-Lactam

| Entry | N-Protecting Group | Cyclization Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Boc | Mitsunobu (DEAD, PPh₃) | N-Boc-(S)-4-methylazetidin-2-one | 65-75 | >95:5 |

| 2 | Cbz | MsCl, Et₃N | N-Cbz-(S)-4-methylazetidin-2-one | 70-80 | >95:5 |

Table 2: Reduction of N-Protected (S)-3-Hydroxybutanamide to a 1,3-Amino Alcohol

| Entry | N-Protecting Group | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee) |

| 1 | Boc | LiAlH₄ | N-Boc-(S)-3-aminobutanol | 85-95 | >99% |

| 2 | Boc | BH₃·THF | N-Boc-(S)-3-aminobutanol | 80-90 | >99% |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-4-methylazetidin-2-one via Intramolecular Mitsunobu Reaction

This protocol describes the synthesis of a β-lactam from N-Boc protected (S)-3-hydroxybutanamide.

Step 1: Protection of the Amide Nitrogen

Caption: Protection of the amide nitrogen.

-

To a solution of (S)-3-hydroxybutanamide (1.0 eq) in dichloromethane (DCM, 0.5 M) is added triethylamine (Et₃N, 1.5 eq).

-

The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford N-Boc-(S)-3-hydroxybutanamide, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

Caption: Intramolecular Mitsunobu cyclization.

-

To a solution of N-Boc-(S)-3-hydroxybutanamide (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield N-Boc-(S)-4-methylazetidin-2-one.

Protocol 2: Synthesis of N-Boc-(S)-3-aminobutanol via Reduction of the Amide

This protocol details the reduction of the N-protected amide to the corresponding amino alcohol.

Application of 3-Hydroxybutanamide Derivatives as Potent Matrix Metalloproteinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-hydroxybutanamide derivatives as inhibitors of Matrix Metalloproteinases (MMPs). These compounds represent a promising class of molecules for therapeutic intervention in diseases characterized by excessive extracellular matrix degradation, such as cancer, arthritis, and cardiovascular diseases.

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under pathological conditions, the overexpression and aberrant activity of MMPs contribute to the progression of various diseases. For instance, MMP-2 and MMP-9 (gelatinases) are strongly implicated in tumor invasion and metastasis, while MMP-14 (MT1-MMP) plays a key role in angiogenesis.[1][2] The development of potent and selective MMP inhibitors is therefore a significant goal in drug discovery.

The this compound scaffold, particularly as a hydroxamic acid derivative, has emerged as a promising pharmacophore for MMP inhibition. The hydroxamate group acts as a strong chelating agent for the catalytic zinc ion in the MMP active site.[3] This document focuses on a series of N-hydroxybutanamide derivatives synthesized via a novel N-substituted succinimide ring-opening method, highlighting their inhibitory potency and providing detailed protocols for their synthesis and evaluation.[4][5]

Data Presentation: MMP Inhibitory Activity

A series of novel N-hydroxybutanamide derivatives were synthesized and evaluated for their inhibitory activity against MMP-2, MMP-3, MMP-9, and MMP-14. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) demonstrated the most significant inhibitory activity, particularly against MMP-2, MMP-9, and MMP-14.[4][5]

| Compound ID | Derivative Structure | MMP-2 IC50 (µM) | MMP-3 IC50 (µM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) |

| 1 | N¹-hydroxy-N⁴-(4-nitrophenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |

| 2 | N¹-hydroxy-N⁴-(2-nitrophenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |

| 3 | N¹-hydroxy-N⁴-(4-methoxyphenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |

| 4 | N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | ~1.5 | > 10 | ~1.0 | ~1.5 |

| 5 | N¹-hydroxy-N⁴-(3-nitrophenyl)butanediamide | > 10 | > 10 | > 10 | > 10 |

Table 1: Inhibitory activity (IC50) of this compound derivatives against various MMPs. Data sourced from studies on novel N-hydroxybutanamide derivatives.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams have been generated.

Caption: MMP-9 signaling pathway in cancer metastasis and its inhibition.

Caption: Role of MMP-14 in angiogenesis and its inhibition.

Caption: General experimental workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes the synthesis of N-hydroxybutanamide derivatives via the ring-opening of N-substituted succinimides, a cost-effective and efficient method.[4][5]

Materials:

-

N-substituted succinimide (e.g., N-(4-iodophenyl)succinimide)

-

50% aqueous solution of hydroxylamine (NH₂OH)

-

Distilled water

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve the N-substituted succinimide (1 equivalent) in a minimal amount of ethanol at room temperature.

-

Hydroxylamine Addition: While stirring, add a 50% aqueous solution of hydroxylamine (1.5 equivalents) dropwise to the succinimide solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-